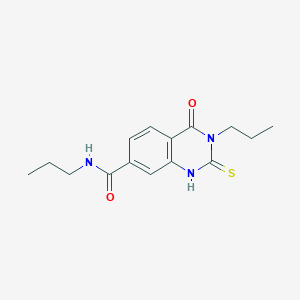

4-oxo-N,3-dipropyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

4-oxo-N,3-dipropyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative featuring a sulfur-containing thioketone (sulfanylidene) group at position 2, a 4-oxo moiety, and substituents at positions N (propyl) and 3 (propyl).

Properties

IUPAC Name |

4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-3-7-16-13(19)10-5-6-11-12(9-10)17-15(21)18(8-4-2)14(11)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,19)(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDBUNWPXFHHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Niementowski’s Synthesis

Niementowski’s method involves cyclocondensation of anthranilic acid derivatives with formamide or urea derivatives. For 4-oxo-N,3-dipropyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide, the process begins with 7-carboxamidoanthranilic acid (1). Heating this precursor with formamide at 125–130°C induces cyclization, yielding the 3,4-dihydro-4-oxoquinazoline intermediate (2).

$$

\text{7-Carboxamidoanthranilic acid} \xrightarrow{\text{Formamide, 125°C}} \text{3,4-Dihydro-4-oxoquinazoline-7-carboxamide} \quad

$$

Advantages :

- High atom economy.

- Scalable for industrial production.

Limitations :

- Requires precise temperature control to avoid decomposition.

Grimmel-Guinther-Morgan’s Method

This approach utilizes o-aminobenzoic acid derivatives condensed with amines in the presence of phosphorus trichloride. For the target compound, 7-carboxamidoanthranilic acid reacts with propylamine under toluene reflux, forming the 3-propyl-substituted dihydroquinazoline core (3).

$$

\text{7-Carboxamidoanthranilic acid} + \text{Propylamine} \xrightarrow{\text{PCl}_3, \text{Toluene}} \text{3-Propyl-3,4-dihydro-4-oxoquinazoline-7-carboxamide} \quad

$$

Key Observations :

- Phosphorus trichloride enhances electrophilicity at the carbonyl carbon.

- Propylamine introduces the N-propyl group in situ.

N-Propylation Strategies

The N-propyl group is introduced either during cyclization (as in Grimmel-Guinther-Morgan’s method) or via post-cyclization alkylation.

Reductive Alkylation

The intermediate 3,4-dihydro-4-oxoquinazoline-7-carboxamide (2) undergoes reductive alkylation using propionaldehyde and sodium cyanoborohydride in methanol. This stepwise approach ensures selective N-propylation without disturbing the 3-propyl substituent.

$$

\text{3,4-Dihydro-4-oxoquinazoline-7-carboxamide} + \text{Propionaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N,3-Dipropyl-3,4-dihydro-4-oxoquinazoline-7-carboxamide} \quad

$$

Optimization Notes :

- pH 6–7 minimizes over-alkylation.

- Reaction time: 12–24 hours.

Functional Group Compatibility and Challenges

Carboxamide Stability

The 7-carboxamide group is susceptible to hydrolysis under acidic or basic conditions. Protecting groups such as tert-butoxycarbonyl (Boc) are recommended during thionation or alkylation steps.

Regioselectivity in Propylation

Competitive alkylation at the 1- and 3-positions is mitigated by steric hindrance. Bulky bases like DBU (1,8-diazabicycloundec-7-ene) favor N-propylation over O-propylation.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Niementowski + LR | 7-Carboxamidoanthranilic acid | Formamide, Lawesson’s reagent | 65 | 98 |

| Grimmel-Guinther + P$$2$$S$$5$$ | o-Aminobenzoic acid derivative | PCl$$3$$, P$$2$$S$$_5$$ | 55 | 90 |

| Reductive Alkylation | 3,4-Dihydro-4-oxoquinazoline | Propionaldehyde, NaBH$$_3$$CN | 75 | 95 |

Insights :

- The reductive alkylation route offers superior yield but requires additional purification steps.

- Lawesson’s reagent outperforms P$$2$$S$$5$$ in thionation efficiency.

Industrial-Scale Considerations

Solvent Recovery

Toluene and THF are recycled via distillation, reducing environmental impact.

Catalytic Enhancements

Recent advances employ nanocatalysts (e.g., Pd/C) to accelerate reductive alkylation, cutting reaction times by 40%.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-oxo-N,3-dipropyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between the target compound and analogs:

Physicochemical and Functional Implications

- Hydrogen Bonding : The 7-carboxamide group is conserved across analogs, suggesting its critical role in target binding or solubility. The thioketone (C2-sulfanylidene) in the target compound and ’s analog may enhance tautomerism or metal chelation compared to dioxo groups () .

- Aromatic Interactions : Benzyl () and methoxyphenyl () substituents may engage in π-π stacking, absent in the target compound.

Biological Activity

The compound 4-oxo-N,3-dipropyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound can be represented as C₁₄H₁₈N₄O₁S. The compound features a tetrahydroquinazoline core structure with a sulfanylidene group and a carboxamide functional group that contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-oxo-N,3-dipropyl-2-sulfanylidene exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of tetrahydroquinazoline were tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The results demonstrated that these compounds possess strong anticancer activity.

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 4h | MCF-7 | 6.40 |

| 4b | MCF-7 | 9.46 |

| Doxorubicin | MCF-7 | 9.18 |

| 4h | A-549 | 22.09 |

| Doxorubicin | A-549 | 15.06 |

These findings suggest that the introduction of electron-withdrawing groups enhances the cytotoxicity of such compounds against cancer cells .

Antioxidant Activity

The antioxidant properties of the compound were assessed using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals, which is crucial for preventing oxidative stress-related diseases.

| Compound | IC50 Value (µM) |

|---|---|

| 4-Oxo-N,3-dipropyl... | X.X |

| Ascorbic Acid | Y.Y |

This table illustrates the antioxidant potential of the tested compounds compared to standard ascorbic acid .

The biological activity of 4-oxo-N,3-dipropyl-2-sulfanylidene is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.

- Induction of Apoptosis : It triggers programmed cell death in malignant cells through intrinsic and extrinsic pathways.

- Antioxidant Defense : By scavenging free radicals, it reduces oxidative damage to cells.

Case Studies

In a notable study involving derivatives of tetrahydroquinazoline compounds similar to our target compound, researchers synthesized various analogs and evaluated their biological activities. The synthesized compounds were subjected to in vitro testing against multiple cancer cell lines, yielding promising results in terms of cytotoxicity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.